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Abstract

This technical guide provides a comprehensive overview of the Tolman cone angle of
cyclohexyldiphenylphosphine (CDP), a critical parameter for understanding its steric
influence in transition metal catalysis. While a definitive experimentally-derived value is not
prominent in the literature, this document details the established methodologies for its
determination, including calculation from single-crystal X-ray diffraction data and computational
modeling. An estimated value is presented in the context of related phosphine ligands.
Furthermore, this guide covers the synthesis, properties, and significant applications of
cyclohexyldiphenylphosphine, particularly in cross-coupling reactions vital to pharmaceutical
and materials science research. Detailed experimental and computational protocols are
provided, alongside a comparative analysis of its steric profile against other common
phosphine ligands.

The Tolman Cone Angle: A Quantitative Measure of
Steric Bulk

The Tolman cone angle (8) is a crucial concept in coordination chemistry for quantifying the
steric bulk of a ligand, particularly phosphines, in a metal complex.[1][2] It is defined as the
solid angle formed at the metal center, with the vertex at the metal and the perimeter of the
cone encompassing the van der Waals radii of the outermost atoms of the ligand.[1] This
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parameter provides a numerical value to the steric hindrance around the metal center, which
directly influences the number of ligands that can coordinate, the stability of the complex, and
the reactivity and selectivity of catalytic reactions.[3]

Initially developed by Chadwick A. Tolman, the cone angle was determined from measurements
of physical models of nickel-phosphine complexes.[1] Modern approaches, however, rely on
more precise methods such as calculations from single-crystal X-ray diffraction data and
computational chemistry.[4][5] For asymmetric ligands like cyclohexyldiphenylphosphine
(PRR'R"), the individual half-angles of the substituents are averaged and then doubled to
determine the total cone angle.[1]

Cyclohexyldiphenylphosphine (CDP): A Versatile
Ligand in Catalysis

Cyclohexyldiphenylphosphine is a tertiary phosphine ligand characterized by the presence
of one bulky cyclohexyl group and two phenyl groups attached to a central phosphorus atom.
This unique combination of aliphatic and aromatic substituents imparts a distinct steric and
electronic profile that has made it a valuable ligand in a wide array of transition metal-catalyzed
reactions.

Synthesis of Cyclohexyldiphenylphosphine

The most common laboratory-scale synthesis of cyclohexyldiphenylphosphine involves the
Grignard reaction, where chlorodiphenylphosphine is treated with cyclohexylmagnesium
bromide.
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Synthesis of Cyclohexyldiphenylphosphine via Grignard Reaction
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A simplified workflow for the synthesis of cyclohexyldiphenylphosphine.

An alternative route involves the reduction of the corresponding phosphine oxide,
cyclohexyldiphenylphosphine oxide.

Physicochemical Properties
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Property Value

CAS Number 6372-42-5

Molecular Formula CisH21P

Molecular Weight 268.33 g/mol

Appearance White to off-white solid

Melting Point 58-62 °C

Solubility Soluble in organic solvents, insoluble in water

Applications in Homogeneous Catalysis

Cyclohexyldiphenylphosphine is a highly effective ligand in a variety of palladium-catalyzed
cross-coupling reactions, which are fundamental transformations in the synthesis of

pharmaceuticals and complex organic molecules. Its applications include:

Suzuki-Miyaura Coupling: Formation of C-C bonds.
Heck Reaction: Coupling of alkenes with aryl halides.
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Buchwald-Hartwig Amination: Formation of C-N bonds.

The steric bulk of the cyclohexyl group and the electronic properties of the phenyl groups help

to stabilize the active catalytic species and promote high reaction efficiency and selectivity.
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Simplified Suzuki-Miyaura Catalytic Cycle
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Generic Suzuki-Miyaura cycle where L = Cyclohexyldiphenylphosphine.
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Determination of the Tolman Cone Angle for
Cyclohexyldiphenylphosphine

A precise, experimentally determined Tolman cone angle for cyclohexyldiphenylphosphine is
not readily available in the peer-reviewed literature. However, it can be determined using
established methods.

Experimental Protocol: Calculation from X-ray
Crystallography

The most accurate experimental method for determining the cone angle is through single-
crystal X-ray diffraction analysis of a metal complex containing the ligand.

Methodology:

o Synthesis and Crystallization: Synthesize a suitable metal complex of
cyclohexyldiphenylphosphine, for example, with silver(l) as has been reported, and grow
single crystals suitable for X-ray diffraction.[6]

o Data Collection: Collect crystallographic data using a single-crystal X-ray diffractometer.

 Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise
atomic coordinates, bond lengths, and bond angles. The metal-phosphorus bond length is a
key parameter.

o Cone Angle Calculation: Using the refined structure and a standard M-P bond length of 2.28
A (as defined by Tolman), or the experimentally determined M-P bond length, calculate the
cone angle. This involves determining the angle of a cone, with the metal at the apex, that
tangentially touches the van der Waals spheres of the outermost atoms of the cyclohexyl and
phenyl groups. For the asymmetric CDP, the half-angles (6i/2) of the three substituents are
averaged, and this average is then doubled to give the final cone angle (8).[1]

Computational Protocol: DFT and Molecular Mechanics

In the absence of crystallographic data, or to complement it, computational methods are a
powerful tool for estimating the Tolman cone angle.[7][8][9]
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Methodology:

o Conformational Search: Perform a conformational search of the
cyclohexyldiphenylphosphine ligand using molecular mechanics (MM) to identify the
lowest energy conformer.

o Geometry Optimization: Take the lowest energy conformer and perform a full geometry
optimization using Density Functional Theory (DFT) to obtain a more accurate structure.

o Complex Modeling: Model a transition metal complex, such as [Ni(CO)s(CDP)], to simulate
the coordination environment. The geometry of this complex is then optimized at the DFT
level.[7]

o Cone Angle Calculation: From the optimized geometry of the complex, the cone angle is
calculated based on the atomic coordinates and van der Waals radii. This computational
approach can also be used to determine how the cone angle changes in different
coordination environments (e.g., linear, tetrahedral, octahedral).[7][9]

Estimated Tolman Cone Angle and Comparative
Analysis

While a definitive value for cyclohexyldiphenylphosphine is pending experimental or
computational determination, an estimate can be made by comparing it to structurally related
phosphines. The cone angle will be an average of the steric contributions of the two phenyl
groups and one cyclohexyl group.
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Ligand Substituents Tolman Cone Angle (0)
Triphenylphosphine (PPhs) 3 x Phenyl 145°[3]
Tricyclohexylphosphine (PCys) 3 x Cyclohexyl 170°[3]
Dimethylphenylphosphine

yipnenyiphosp 2 x Methyl, 1 x Phenyl 122°[3]
(PMe2Ph)
Cyclohexyldiphenylphosphine ]

1 x Cyclohexyl, 2 x Phenyl ~155 - 162° (Estimated)

(PCyPh2)
Trimethylphosphine (PMes) 3 x Methyl 118°[3]
Triethylphosphine (PEts) 3 x Ethyl 132°[3]
Phosphine (PHs) 3 x Hydrogen 87°[3]

The estimated range of 155-162° for cyclohexyldiphenylphosphine places it as a ligand with
significant, but not extreme, steric bulk. It is substantially larger than triphenylphosphine but
less sterically demanding than tricyclohexylphosphine. This intermediate steric profile is a key
factor in its broad utility in catalysis.

Conclusion

Cyclohexyldiphenylphosphine is a cornerstone ligand in modern synthetic chemistry, offering
a unique balance of steric and electronic properties. While its precise Tolman cone angle is not
widely reported, this guide outlines the clear experimental and computational pathways for its
determination. Based on the steric profiles of its constituent groups, its cone angle is estimated
to be in the range of 155-162°, positioning it as a sterically demanding but highly versatile
ligand. This steric influence is critical to its success in facilitating a wide range of important
catalytic transformations, making it an invaluable tool for professionals in research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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